molecular formula C22H20N2O4S2 B7734024 MFCD02330928

MFCD02330928

Cat. No.: B7734024
M. Wt: 440.5 g/mol
InChI Key: GTHQYKCVZCYVTI-AQTBWJFISA-N
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Description

The compound identified as MFCD02330928 is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02330928 involves a series of chemical reactions under controlled conditions. The preparation methods typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

    Reaction Conditions: These conditions may involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to control reaction conditions precisely.

    Quality Control: Ensuring the consistency and purity of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

MFCD02330928 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced to yield different products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To enhance the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products can vary widely, offering a range of derivatives with different properties.

Scientific Research Applications

MFCD02330928 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research into its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which MFCD02330928 exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences biochemical pathways, leading to the desired effects. These interactions are studied to understand the compound’s potential therapeutic and industrial applications.

Properties

IUPAC Name

2-[3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-2-14-7-9-15(10-8-14)13-18-20(26)24(22(29)30-18)12-11-19(25)23-17-6-4-3-5-16(17)21(27)28/h3-10,13H,2,11-12H2,1H3,(H,23,25)(H,27,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHQYKCVZCYVTI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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